1-(5-Methylisoxazol-3-yl)-3-(3-((4-methylpyrimidin-2-yl)thio)propyl)urea
Description
Properties
IUPAC Name |
1-(5-methyl-1,2-oxazol-3-yl)-3-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c1-9-4-6-15-13(16-9)21-7-3-5-14-12(19)17-11-8-10(2)20-18-11/h4,6,8H,3,5,7H2,1-2H3,(H2,14,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZCPHDABFNYBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCCCNC(=O)NC2=NOC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs are summarized below, with key differences and similarities highlighted:
Table 1: Structural and Functional Comparison
*Yield inferred from synthesis methods in .
Key Observations :
Structural Diversity :
- The target compound’s isoxazole-pyrimidine-thioether scaffold distinguishes it from analogs like 8d–8f (thiadiazole-triazole) and 5а-l (pyrazole-hydroxymethyl) . These differences influence solubility and target selectivity.
- Compared to the tetrazole-thiazole urea in , the target compound’s pyrimidine-thioether group may confer enhanced metabolic stability due to reduced susceptibility to oxidative cleavage.
Synthetic Accessibility: Urea derivatives in and were synthesized via amine-azide coupling or pyrazolooxazinone reactions, suggesting analogous routes for the target compound. However, the pyrimidine-thioether linkage likely requires specialized thiol-alkylation steps.
Biological Implications :
- Thiadiazole-urea analogs (e.g., 8d , 8f ) exhibit antifungal activity against Candida albicans (MIC: 2–8 µg/mL) , while pyrazole-ureas in inhibit kinases like EGFR. The target compound’s isoxazole-pyrimidine core may synergize antimicrobial and kinase-modulating effects, though experimental validation is needed.
Physicochemical Properties :
- The absence of halogen substituents (cf. 8d , 8f ) in the target compound may reduce molecular weight and improve solubility compared to bromo/chlorophenyl analogs.
Research Findings and Limitations
- Gaps in Data: No direct pharmacological or thermodynamic data (e.g., IC₅₀, LogP) for the target compound are available in the provided evidence.
- Synthesis Challenges : The pyrimidine-thioether group requires precise regioselective synthesis to avoid isomerization, a common issue in heterocyclic chemistry .
Q & A
Q. What are the optimal synthetic routes for preparing 1-(5-Methylisoxazol-3-yl)-3-(3-((4-methylpyrimidin-2-yl)thio)propyl)urea?
The synthesis typically involves multi-step reactions, including cyclization, alkylation, and urea coupling. A common strategy is:
- Step 1 : Formation of the isoxazole or pyrimidine-thioether intermediate via nucleophilic substitution (e.g., using 5-methylisoxazol-3-amine and 4-methylpyrimidin-2-thiol with a propyl linker).
- Step 2 : Urea formation via reaction with an isocyanate or carbodiimide coupling agent under anhydrous conditions (e.g., using triethylamine as a base in DMF or ethanol at 60–80°C) .
- Key Considerations : Solvent polarity (e.g., toluene or DMF) and catalysts (e.g., palladium for cross-coupling) significantly impact yield. Reaction progress should be monitored via TLC or HPLC .
Q. How is the molecular structure of this compound validated experimentally?
Structural confirmation requires a combination of:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methyl groups on isoxazole and pyrimidine rings).
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ peak matching theoretical values).
- X-ray Crystallography : For unambiguous determination of stereochemistry and bond angles (if single crystals are obtainable) .
Q. What preliminary biological assays are recommended for evaluating its activity?
Initial screening should focus on:
- Antimicrobial Activity : Agar dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Enzyme Inhibition : Urease or kinase inhibition assays, given the urea moiety’s affinity for metalloenzymes .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
SAR studies require:
- Analog Synthesis : Modify substituents (e.g., replace methyl groups on isoxazole/pyrimidine with halogens or bulkier alkyl chains).
- Biological Testing : Compare activity across analogs to identify critical functional groups (Table 1).
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins like kinases or bacterial enzymes .
Q. Table 1. Example SAR for Analog Compounds
| Substituent Modification | Observed Bioactivity Change | Reference |
|---|---|---|
| Methyl → Chlorine (Isoxazole) | Increased antimicrobial potency | |
| Pyrimidine → Thiadiazole | Reduced cytotoxicity |
Q. What experimental strategies resolve contradictions in bioactivity data across studies?
- Meta-Analysis : Compare datasets using standardized protocols (e.g., identical cell lines, assay conditions).
- Dose-Response Curves : Validate discrepancies via EC/IC re-evaluation under controlled parameters.
- Mechanistic Studies : Use fluorescence polarization or SPR to confirm target binding specificity .
Q. How can molecular interactions with biological targets be characterized?
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., ) for protein targets.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of interactions.
- Cryo-EM/X-ray Co-crystallization : Visualize binding modes in enzyme active sites (e.g., urease) .
Methodological Guidance
Q. What statistical designs are appropriate for in vivo efficacy studies?
Use randomized block designs with split-plot arrangements:
- Main Plots : Dose levels (e.g., 10 mg/kg, 50 mg/kg).
- Subplots : Timepoints for pharmacokinetic profiling.
- Replicates : ≥4 per group to ensure power (α=0.05, β=0.2) .
Q. How are stability and degradation profiles assessed under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic/basic (pH 1–13), oxidative (HO), and thermal (40–60°C) conditions.
- LC-MS Analysis : Identify degradation products and pathways (e.g., hydrolysis of urea linkage) .
Key Challenges and Recommendations
- Synthetic Yield Optimization : Screen alternative coupling reagents (e.g., HATU vs. EDC) to reduce side reactions .
- Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for publishing raw datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
